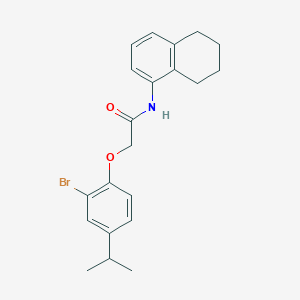![molecular formula C22H20ClFN2O3S B296760 N-(2-chlorobenzyl)-2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B296760.png)
N-(2-chlorobenzyl)-2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetamide, commonly known as CFMSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
CFMSA exerts its pharmacological effects by selectively inhibiting the activity of specific enzymes, leading to the modulation of various physiological and biochemical processes. For example, its inhibitory activity against carbonic anhydrase leads to the reduction of intraocular pressure, making it a potential treatment for glaucoma.
Biochemical and Physiological Effects:
CFMSA has been shown to exhibit various biochemical and physiological effects, including the modulation of enzyme activity, reduction of intraocular pressure, and enhancement of cognitive function. Its inhibitory activity against acetylcholinesterase and butyrylcholinesterase has been shown to enhance cognitive function, making it a potential treatment for Alzheimer's disease.
実験室実験の利点と制限
CFMSA has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its synthesis method is complex and time-consuming, making it challenging to produce large quantities of the compound for use in experiments.
将来の方向性
There are several future directions for CFMSA research, including the development of new drugs for the treatment of various diseases, such as Alzheimer's disease and glaucoma. Additionally, further studies are needed to elucidate the precise mechanisms of action of CFMSA and its potential applications in other fields, such as neuroscience and medicinal chemistry.
Conclusion:
In conclusion, CFMSA is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is complex, but its high potency, selectivity, and low toxicity make it a valuable tool for lab experiments. Further research is needed to fully understand the mechanisms of action of CFMSA and its potential applications in drug discovery and other fields.
合成法
CFMSA can be synthesized through a multi-step process involving the reaction of 2-chlorobenzylamine with 4-fluorobenzenesulfonyl chloride, followed by the addition of 4-methylaniline and acetic anhydride. The resulting product is then purified through column chromatography to obtain pure CFMSA.
科学的研究の応用
CFMSA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, making it a promising candidate for the development of new drugs for the treatment of various diseases, such as Alzheimer's disease and glaucoma.
特性
分子式 |
C22H20ClFN2O3S |
|---|---|
分子量 |
446.9 g/mol |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide |
InChI |
InChI=1S/C22H20ClFN2O3S/c1-16-6-10-19(11-7-16)26(30(28,29)20-12-8-18(24)9-13-20)15-22(27)25-14-17-4-2-3-5-21(17)23/h2-13H,14-15H2,1H3,(H,25,27) |
InChIキー |
XXCCLFJFLHQJSE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)F |
正規SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B296677.png)



![1-[(2-Bromo-4-isopropylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B296683.png)

![2-[2-Bromo-4-(propan-2-yl)phenoxy]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B296685.png)
![ethyl 2-amino-4-{2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296686.png)
![methyl 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296688.png)
![methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296690.png)
![methyl 2-amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296691.png)
![ethyl6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296695.png)
![ethyl 6-amino-4-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296696.png)
